molecular formula C11H14BrN B2455862 2-[(2-bromophenyl)methyl]pyrrolidine CAS No. 316139-87-4

2-[(2-bromophenyl)methyl]pyrrolidine

Cat. No.: B2455862
CAS No.: 316139-87-4
M. Wt: 240.144
InChI Key: AZQJWMRIFFFWIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Bromophenyl)methyl]pyrrolidine is a synthetic organic compound characterized by a brominated phenyl substituent attached to a pyrrolidine ring. This compound is known for its unique chemical reactivity and stability, making it a valuable building block in organic chemistry and pharmaceutical research .

Biochemical Analysis

Biochemical Properties

2-[(2-bromophenyl)methyl]pyrrolidine plays a significant role in biochemical reactions. It is a key component in the synthesis of Amyloid Binding Alcohol Dehydrogenase (ABAD) inhibitors . Its specific structure and functional groups enable it to interact effectively with the target enzyme, NAD+H (NADH), thereby modulating its activity non-competitively .

Cellular Effects

The compounds derived from this compound exhibit potent inhibitory effects on target proteins . The distal phenyl group of the molecule binds to the active site of cyclophilin A, and this binding prevents ATP from binding, leading to inhibition of cell division .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with enzymes and proteins. For instance, it plays a crucial role in enhancing the inhibitory properties of ABAD inhibitors . Its specific structure and functional groups enable it to interact effectively with the target enzyme, NAD+H (NADH), thereby modulating its activity non-competitively .

Temporal Effects in Laboratory Settings

This suggests a potential efficacy against resistant mutations over time .

Dosage Effects in Animal Models

There is currently limited information available on the dosage effects of this compound in animal models. It is known that pyrrolidine derivatives have been studied for their effects on cyclophilins, which are involved in the regulation of cell division .

Metabolic Pathways

It is known that the compound’s bromine moiety enhances its reactivity, while the pyrrolidine ring contributes to its stability and bioactivity .

Transport and Distribution

Its unique chemical reactivity and stability suggest potential interactions with various transporters or binding proteins .

Subcellular Localization

Its unique chemical structure and reactivity suggest potential effects on its activity or function within specific cellular compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-bromophenyl)methyl]pyrrolidine typically involves organic reactions such as substitution and cyclization. One common method starts with the bromination of a phenylmethyl group, followed by its attachment to a pyrrolidine ring through a cyclization reaction .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-[(2-Bromophenyl)methyl]pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

2-[(2-Bromophenyl)methyl]pyrrolidine has significant applications in various fields of scientific research:

Comparison with Similar Compounds

Uniqueness: 2-[(2-Bromophenyl)methyl]pyrrolidine is unique due to its specific brominated phenyl substituent and stable pyrrolidine ring, which confer distinct chemical reactivity and stability. This makes it particularly valuable in medicinal chemistry for the development of enzyme inhibitors and other therapeutic agents .

Properties

IUPAC Name

2-[(2-bromophenyl)methyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN/c12-11-6-2-1-4-9(11)8-10-5-3-7-13-10/h1-2,4,6,10,13H,3,5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZQJWMRIFFFWIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

316139-87-4
Record name 2-[(2-bromophenyl)methyl]pyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.